molecular formula C27H21Cl3 B1599116 1,3,5-Tris[4-(chloromethyl)phenyl]benzene CAS No. 66449-09-0

1,3,5-Tris[4-(chloromethyl)phenyl]benzene

Cat. No. B1599116
CAS RN: 66449-09-0
M. Wt: 451.8 g/mol
InChI Key: AMGIKSOVIQLLIM-UHFFFAOYSA-N
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Description

1,3,5-Tris[4-(chloromethyl)phenyl]benzene is an organic synthesis intermediate and pharmaceutical intermediate that can be used in laboratory organic synthesis processes and in chemical and pharmaceutical research and development processes .


Synthesis Analysis

Several rigid 1,3,5-tris(phenylethynyl)benzenes with different fluorination patterns were synthesized through selective Sono-gashira-Hagihara coupling reactions . Nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines afforded the corresponding triarylamines in good yields .


Molecular Structure Analysis

The molecular structures of similar compounds have been studied. For example, the crystal structure of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene has been investigated . The single-crystal structures show that all three compounds form a double-chain structure with the adjacent iron atoms being bridged by two ttmb linkers .


Chemical Reactions Analysis

Nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines afforded the corresponding triarylamines in good yields. Oxidation of these materials creates dications diradicals that are stable over several minutes at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 1,3,5-Tris(4-aminophenyl)benzene has a melting point of >200℃ (ethanol), a predicted boiling point of 576.3±45.0 °C, a density of 1.203±0.06 g/cm3 (20 ºC 760 Torr), and is slightly soluble in Acetonitrile and DMSO when heated .

Scientific Research Applications

1. Optoelectronic Processes in Covalent Organic Frameworks

  • Application Summary: This compound is used as a building block in the construction of covalent organic frameworks (COFs). These COFs have potential applications in optoelectronic devices such as sensors, photocatalysts, supercapacitors, battery materials, solar-harvesting devices, and light-emitting diodes .
  • Methods of Application: The compound is integrated into the scaffolds of COFs. The molecular stacking modes and distances in the COFs are controlled to influence the optical and electrical characteristics of these self-assembled frameworks .
  • Results or Outcomes: The understanding of optoelectronic processes in COFs has enabled their implementation in optoelectronic devices with promising potential for real-world applications .

2. Synthesis and Structural, Electrochemical and Photophysical Studies

  • Application Summary: Triferrocenyl-substituted 1,3,5-triphenylbenzene was synthesized in high yield. This cyan-light emitting substance showed aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .
  • Methods of Application: The synthesis involved the installation of several ferrocene moieties into the aromatic backbone of the molecule .
  • Results or Outcomes: The presence of ferrocene substituents boosted the light absorption of the aromatic molecule .

3. Functionalization of Polyoxometalate-Based Metal Organic Frameworks

  • Application Summary: This compound can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis .
  • Methods of Application: The compound is used as a bridging ligand in the construction of MOFs .
  • Results or Outcomes: The functionalized MOFs have potential applications in gas storage, gas separation, and catalysis .

4. Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes

  • Application Summary: This compound is used in the synthesis of rigid 1,3,5-tris(phenylethynyl)benzenes with different fluorination patterns through selective Sono-gashira-Hagihara coupling reactions .
  • Methods of Application: The compound is used in the synthesis of co-crystals, where the aggregation is dominated by various intermolecular interactions .
  • Results or Outcomes: The co-crystal structures lead to melting point increases of up to 49°C for the co-crystals compared to the pure substances .

5. Synthesis of 2,4,6-Tris (trifluoromethyl)benzoic acid

  • Application Summary: This compound can be used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .
  • Methods of Application: The synthesis involves reacting the compound with n-butyllithium and carbon dioxide .
  • Results or Outcomes: The synthesis results in the formation of 2,4,6-tris (trifluoromethyl)benzoic acid .

6. Synthesis of Covalent Organic Frameworks

  • Application Summary: Benzene-1,3,5-tricarboxaldehyde, which can be synthesized from this compound, is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks .
  • Methods of Application: The compound is used in the synthesis of covalent organic frameworks .
  • Results or Outcomes: The synthesis results in the formation of porous organic cages and covalent organic frameworks .

4. Building Blocks for Light Emitting Diodes (LED)

  • Application Summary: This compound can be used in the synthesis of 1,3,5-triethynylbenzene (TEB), which is used as a building block for light emitting diodes (LED) .
  • Methods of Application: The synthesis involves selective Sono-gashira-Hagihara coupling reactions .
  • Results or Outcomes: The synthesized TEB is used in the construction of LEDs .

5. Synthesis of 2,4,6-Tris (trifluoromethyl)benzoic acid

  • Application Summary: This compound can be used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .
  • Methods of Application: The synthesis involves reacting the compound with n-butyllithium and carbon dioxide .
  • Results or Outcomes: The synthesis results in the formation of 2,4,6-tris (trifluoromethyl)benzoic acid .

6. Synthesis of Covalent Organic Frameworks

  • Application Summary: Benzene-1,3,5-tricarboxaldehyde, which can be synthesized from this compound, is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks .
  • Methods of Application: The compound is used in the synthesis of covalent organic frameworks .
  • Results or Outcomes: The synthesis results in the formation of porous organic cages and covalent organic frameworks .

properties

IUPAC Name

1,3,5-tris[4-(chloromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Cl3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGIKSOVIQLLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C2=CC(=CC(=C2)C3=CC=C(C=C3)CCl)C4=CC=C(C=C4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399673
Record name 1,1':3',1''-Terphenyl, 4,4''-bis(chloromethyl)-5'-[4-(chloromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris[4-(chloromethyl)phenyl]benzene

CAS RN

66449-09-0
Record name 1,1':3',1''-Terphenyl, 4,4''-bis(chloromethyl)-5'-[4-(chloromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhao, L Li, J Wang, R Wang - Nanoscale, 2015 - pubs.rsc.org
The encapsulation of the functional species on magnetic core is a facile approach for the synthesis of core–shell magnetic materials, and surface encapsulating matrices play crucial …
Number of citations: 21 pubs.rsc.org

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